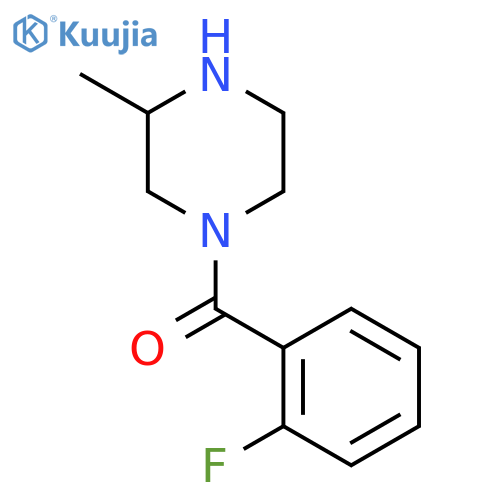Cas no 1240567-73-0 (1-(2-Fluorobenzoyl)-3-methylpiperazine)
1-(2-フルオロベンゾイル)-3-メチルピペラジンは、有機合成化学において重要な中間体として利用される化合物です。フッ素原子の導入により電子効果が調整され、医薬品や農薬の開発における生体活性分子の設計に有用です。3位のメチル基が立体障害を軽減し、反応性を向上させる特徴があります。高い純度と安定性を備えており、精密な構造制御が要求される研究用途に適しています。特に神経科学分野のリガンド開発や創薬研究において、標的選択性の最適化に貢献する可能性を有しています。

1240567-73-0 structure
商品名:1-(2-Fluorobenzoyl)-3-methylpiperazine
CAS番号:1240567-73-0
MF:C12H15FN2O
メガワット:222.258706331253
MDL:MFCD16811456
CID:4690156
1-(2-Fluorobenzoyl)-3-methylpiperazine 化学的及び物理的性質
名前と識別子
-
- 1-(2-Fluorobenzoyl)-3-methylpiperazine
- CC1CN(CCN1)C(=O)C1=C(F)C=CC=C1
-
- MDL: MFCD16811456
- インチ: 1S/C12H15FN2O/c1-9-8-15(7-6-14-9)12(16)10-4-2-3-5-11(10)13/h2-5,9,14H,6-8H2,1H3
- InChIKey: JMPHPVAUNKWEBF-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC=CC=1C(N1CCNC(C)C1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 259
- トポロジー分子極性表面積: 32.299
1-(2-Fluorobenzoyl)-3-methylpiperazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB423524-5 g |
1-(2-Fluorobenzoyl)-3-methylpiperazine |
1240567-73-0 | 5g |
€1106.00 | 2023-04-24 | ||
| A2B Chem LLC | AJ27071-100g |
(2-Fluorophenyl)(3-methylpiperazin-1-yl)methanone |
1240567-73-0 | 95+% | 100g |
$6838.00 | 2024-04-20 | |
| A2B Chem LLC | AJ27071-2g |
(2-Fluorophenyl)(3-methylpiperazin-1-yl)methanone |
1240567-73-0 | 95+% | 2g |
$1370.00 | 2024-04-20 | |
| abcr | AB423524-1g |
1-(2-Fluorobenzoyl)-3-methylpiperazine; . |
1240567-73-0 | 1g |
€616.10 | 2025-02-15 | ||
| abcr | AB423524-5g |
1-(2-Fluorobenzoyl)-3-methylpiperazine; . |
1240567-73-0 | 5g |
€1106.00 | 2025-02-15 | ||
| A2B Chem LLC | AJ27071-10g |
(2-Fluorophenyl)(3-methylpiperazin-1-yl)methanone |
1240567-73-0 | 95+% | 10g |
$2552.00 | 2024-04-20 | |
| abcr | AB423524-10g |
1-(2-Fluorobenzoyl)-3-methylpiperazine; . |
1240567-73-0 | 10g |
€1553.30 | 2025-02-15 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1196425-1g |
1-(2-Fluorobenzoyl)-3-methylpiperazine |
1240567-73-0 | 98% | 1g |
¥3481.00 | 2024-08-09 | |
| A2B Chem LLC | AJ27071-50g |
(2-Fluorophenyl)(3-methylpiperazin-1-yl)methanone |
1240567-73-0 | 95+% | 50g |
$4880.00 | 2024-04-20 | |
| abcr | AB423524-1 g |
1-(2-Fluorobenzoyl)-3-methylpiperazine |
1240567-73-0 | 1g |
€616.10 | 2023-04-24 |
1-(2-Fluorobenzoyl)-3-methylpiperazine 関連文献
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
-
Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
1240567-73-0 (1-(2-Fluorobenzoyl)-3-methylpiperazine) 関連製品
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1240567-73-0)1-(2-Fluorobenzoyl)-3-methylpiperazine

清らかである:99%/99%/99%
はかる:1g/5g/10g
価格 ($):365.0/655.0/920.0